1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone
Description
Significance of Heterocyclic Chemistry in Contemporary Chemical Sciences
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, is of paramount importance in the advancement of science and technology. ambeed.comnih.gov These compounds are ubiquitous in nature, forming the core of many biological molecules such as DNA, RNA, vitamins, and hemoglobin. nih.gov Consequently, heterocyclic structures are integral to the development of pharmaceuticals, with a significant percentage of all known organic compounds being heterocyclic. ambeed.com Their diverse electronic properties and ability to engage in various chemical interactions also make them crucial components in the design of novel materials, including organic conductors, semiconductors, and dyes. ambeed.comnih.gov The continuous development of new synthetic methodologies in heterocyclic chemistry opens up avenues for creating novel molecular architectures with tailored functions. ambeed.com
Overview of Benzoxazole (B165842) as a Core Heteroarene in Synthetic Organic Chemistry
Benzoxazole, a compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent member of the heteroarene family. This planar, aromatic molecule serves as a valuable starting material and a key structural motif in synthetic organic chemistry due to its relative stability and the presence of reactive sites that allow for functionalization. The benzoxazole core is found in numerous natural products and has been incorporated into a wide range of synthetic compounds with significant applications.
The benzoxazole nucleus consists of a 1,3-oxazole ring fused to a benzene ring. Its chemical formula is C₇H₅NO. The fusion of the two rings results in an aromatic system, which confers considerable stability to the molecule. This aromaticity arises from the delocalization of π-electrons across the bicyclic structure. The presence of both a nitrogen and an oxygen atom in the five-membered ring introduces specific electronic properties and potential sites for chemical reactions.
Beyond its well-established role in medicinal chemistry, the benzoxazole scaffold is increasingly recognized for its utility in material science. Benzoxazole derivatives are of interest as optical brighteners in detergents. Furthermore, nanoporous benzoxazole-linked covalent organic polymers (Box-COPs) have demonstrated exceptional thermal stability and high carbon dioxide uptake capacity, highlighting their potential in materials for gas capture and storage. The unique photophysical properties of certain benzoxazole derivatives also make them suitable for applications such as fluorescent probes.
Focus on Substituted Benzoxazole Derivatives: The Case of 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone
The properties and applications of benzoxazoles can be finely tuned through the introduction of various substituents at different positions on the bicyclic ring system. The specific compound of interest, this compound, is a prime example of a regioselectively functionalized benzoxazole.
Research on this compound would typically encompass several key objectives. A primary goal would be the development of an efficient and regioselective synthetic route. Following successful synthesis, a thorough characterization of the compound's physicochemical properties would be essential. This would involve spectroscopic analysis to confirm its structure and purity.
Detailed Research Findings
As dedicated research on this compound is limited in publicly available literature, the following data is presented as a representative example of the characterization that would be performed on such a compound, based on analogous structures.
Physicochemical Properties (Hypothetical)
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., DMSO, dichloromethane, ethyl acetate); Insoluble in water. |
Spectroscopic Data (Hypothetical)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.8-7.2 (m, 3H, Ar-H), 3.05 (q, J=7.6 Hz, 2H, -CH₂CH₃), 2.70 (s, 3H, -COCH₃), 1.45 (t, J=7.6 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 198.5 (C=O), 164.0 (C2), 150.0, 141.5, 126.0, 124.5, 120.0, 110.0 (Ar-C), 28.0 (-COCH₃), 22.5 (-CH₂CH₃), 11.5 (-CH₂CH₃) |
| IR (KBr) ν (cm⁻¹) | 2975 (C-H, alkyl), 1680 (C=O, ketone), 1610, 1580 (C=N, C=C, aromatic), 1250 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 189 (M⁺, 100), 174 (M⁺ - CH₃, 85), 146 (M⁺ - COCH₃, 40) |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-ethyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-3-10-12-11-8(7(2)13)5-4-6-9(11)14-10/h4-6H,3H2,1-2H3 |
InChI Key |
FBDXRIZXFOFROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)C(=O)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Benzoxazole Synthesis
Mechanistic Pathways of Cyclization Reactions
The formation of the benzoxazole (B165842) ring is fundamentally a cyclization reaction, which can proceed through several distinct mechanistic pathways. These pathways are heavily influenced by the choice of catalyst and reaction conditions. Common strategies include the condensation of 2-aminophenols with precursors like aldehydes, carboxylic acids, or their derivatives.
Catalysts play a pivotal role in the synthesis of benzoxazoles by lowering the activation energy of the reaction. They achieve this by stabilizing reaction intermediates and transition states. A variety of catalysts, including metal-based catalysts and acids, are employed.
For instance, in the condensation of 2-aminophenol (B121084) with aldehydes, a common pathway involves the formation of a Schiff base (imine) intermediate. Acid catalysts, such as Brønsted or Lewis acids, protonate the carbonyl oxygen of the aldehyde, rendering it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the 2-aminophenol. nih.govacs.org This is followed by dehydration to form the imine. The subsequent step is an intramolecular cyclization where the hydroxyl group attacks the imine carbon. The catalyst assists in this step as well, often by activating the imine. Finally, an oxidation or dehydrogenation step yields the aromatic benzoxazole ring. nih.gov Solid catalysts like fly ash can also facilitate the activation of the aldehyde and the subsequent dehydration to form the crucial imine intermediate. nih.gov
Triflic anhydride (B1165640) (Tf₂O) in the presence of 2-Fluoropyridine can activate tertiary amides to form a reactive amidinium salt intermediate. This intermediate is then attacked by the amino group of a 2-aminophenol, leading to an intramolecular cyclization and subsequent elimination to form the 2-substituted benzoxazole. nih.gov
Table 1: Examples of Catalysts and Their Role in Benzoxazole Synthesis
| Catalyst System | Precursors | Key Intermediate | Catalyst Role |
|---|---|---|---|
| Brønsted Acidic Ionic Liquid | 2-Aminophenol, Aldehyde | Schiff Base (Imine) | Protonates aldehyde carbonyl, facilitates cyclization. nih.gov |
| Tf₂O / 2-Fluoropyridine | 2-Aminophenol, Tertiary Amide | Amidinium Salt | Activates amide for nucleophilic attack. nih.gov |
| Copper(I) Iodide (CuI) | 2-Haloanilides | Organocopper complex | Facilitates oxidative addition and reductive elimination. organic-chemistry.org |
Metal-catalyzed syntheses of benzoxazoles often involve sophisticated electron transfer mechanisms. Copper-catalyzed reactions are particularly common and can proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org In the cyclization of ortho-haloanilides, the mechanism is believed to involve an oxidative insertion of Cu(I) into the carbon-halogen bond, followed by coordination of the amide and subsequent reductive elimination to form the C-O bond of the benzoxazole ring. organic-chemistry.org
A proposed mechanism for the copper-catalyzed synthesis from phenols and cyclic oxime esters includes a Cu-catalyzed amination via an inner-sphere electron transfer, which is followed by the annulation (ring-forming) step. acs.orgnih.gov In some systems, particularly in the formation of benzobisoxazole-linked covalent organic frameworks (BBO-COFs), mechanistic studies suggest that the reaction does not proceed via direct cyclization. Instead, it follows a stepwise oxidative dehydrogenation pathway. scispace.com This process can be initiated by a nucleophilic catalyst (like NaCN) that generates radical intermediates, which are stabilized through the captodative effect—a phenomenon where both an electron-donating and an electron-withdrawing group are attached to the radical center. scispace.com The electron-withdrawing properties of the reactants can play a significant role in stabilizing these radical intermediates. scispace.com
Furthermore, single-electron transfer (SET) has been considered as a possible mechanistic scenario in certain oxidative cyclizations, although experimental evidence in some cases points away from radical pathways and towards mechanisms involving hypervalent iodine intermediates. researchgate.net
Acid catalysis is a cornerstone of many benzoxazole synthesis routes. The mechanism typically involves the initial condensation of a 2-aminophenol with a carboxylic acid or its equivalent, often at high temperatures with a dehydrating agent like polyphosphoric acid (PPA). researchgate.net
A more modern approach involves a sequential one-pot procedure. For example, an initial aminocarbonylation of an aryl or vinyl bromide with a 2-aminophenol can be followed by an acid-mediated ring closure to generate the benzoxazole. organic-chemistry.org The general mechanism for the ring closure involves the formation of an N-(2-hydroxyphenyl)amide intermediate. The acid catalyst protonates the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. This facilitates the intramolecular nucleophilic attack by the phenolic hydroxyl group, forming a tetrahedral intermediate (a cyclic hemiaminal ether). researchgate.net The final step is the acid-catalyzed dehydration of this intermediate to form the stable, aromatic benzoxazole ring. Various acids, from PPA to samarium triflate, can be used to effect this transformation. organic-chemistry.orgresearchgate.net
Kinetics of Benzoxazole Formation and Substituent Incorporation
The rate at which benzoxazoles are formed and how different substituents are incorporated into the final structure is dependent on several factors, including the identification of the slowest step in the reaction sequence and the specific conditions employed.
In the copper-catalyzed synthesis of benzoxazoles from ortho-haloanilides, the rate of reaction was found to follow the order of the halide leaving group: I > Br > Cl. This trend is consistent with the oxidative addition of the copper catalyst to the carbon-halogen bond being the rate-determining step of the catalytic cycle. organic-chemistry.org
In acid-catalyzed hydrolysis of benzoxazoles (the reverse reaction), a change in the rate-determining step has been observed. At low acidity, nucleophilic attack on the conjugate acid of the benzoxazole is rate-determining. However, at higher acidities, the fission of the C-O bond in the resulting tetrahedral intermediate becomes the slower step. rsc.org This suggests that in the forward synthesis reaction, the formation of the tetrahedral intermediate via cyclization or its subsequent dehydration could be the rate-determining step, depending on the specific substrates and acid strength.
Reaction conditions such as temperature, solvent, catalyst loading, and the electronic nature of substituents have a profound impact on the kinetics of benzoxazole formation.
Temperature: The synthesis of 2-substituted benzoxazoles is often highly sensitive to temperature. Increasing the reaction temperature can significantly increase the reaction rate and product yield. For example, in the synthesis using an imidazolium chloride catalyst, increasing the temperature from 140 °C to 160 °C resulted in a substantial increase in product yield from 18% to 60%. nih.gov
Catalyst Loading: The amount of catalyst used can also affect the reaction rate. While a certain amount of catalyst is necessary, increasing it beyond an optimal point may not lead to further improvements and can complicate purification. In the aforementioned imidazolium chloride-catalyzed system, 0.5 equivalents of the catalyst were found to be sufficient to achieve a good yield, with no further improvement observed at higher loadings. nih.gov
Electronic Effects of Substituents: The electronic properties of the substituents on the starting materials can influence the reaction rate. In the reaction of o-aminophenols with DMF derivatives, it was observed that substrates with electron-withdrawing groups, such as a nitro group, resulted in decreased yields. This suggests that electron-withdrawing groups disfavor the formation of the necessary activated reaction intermediate, thereby slowing down the reaction. nih.gov
Table 2: Influence of Reaction Temperature on Product Yield in a Specific Benzoxazole Synthesis nih.gov
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 140 | 8 | 18 |
| 2 | 150 | 8 | 43 |
| 3 | 160 | 8 | 60 |
| Reaction Conditions: 2-aminophenol, DMA, and imidazolium chloride catalyst. |
This data clearly illustrates a direct correlation between increasing temperature and improved reaction yield, highlighting the kinetic sensitivity of the cyclization process. The choice of solvent can also be critical, with polar aprotic solvents like DMA or DMSO often being effective, while other solvents like xylenes, water, or benzene (B151609) may yield unsatisfactory results. nih.gov
Investigation of Side Reactions and Byproduct Formation
The relative nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups on the 4-acetyl-2-aminophenol precursor is a critical factor governing the initial stages of the reaction and the potential for byproduct formation. Generally, the amino group is a stronger nucleophile than the hydroxyl group. This inherent difference in reactivity dictates that under kinetically controlled conditions, N-acylation is the favored initial step. However, the reaction conditions, including temperature, catalyst, and the nature of the acylating agent, can influence the selectivity and lead to the formation of various byproducts.
One of the primary side reactions is the formation of the N-acylated intermediate , N-(2-hydroxy-4-acetylphenyl)propanamide. This occurs when the amino group of 4-acetyl-2-aminophenol attacks the carbonyl carbon of the propanoic acid derivative. While this is a necessary intermediate on the pathway to the desired benzoxazole, under certain conditions, it can be isolated as a stable byproduct if the subsequent intramolecular cyclization and dehydration steps are hindered.
Conversely, O-acylation , leading to the formation of 2-amino-4-acetylphenyl propanoate, can also occur. Although generally less favored than N-acylation, the use of highly reactive acylating agents or specific catalysts could promote this side reaction. The formation of this O-acylated product represents a competitive and non-productive pathway, as it does not directly lead to the formation of the benzoxazole ring.
A more significant issue in terms of impurity profiles is the potential for diacylation . This results in the formation of N-(2-(propanoyloxy)-4-acetylphenyl)propanamide, where both the amino and hydroxyl groups of the starting material have been acylated. The propensity for diacylation increases with an excess of the acylating agent and harsher reaction conditions. This diacylated byproduct can be difficult to separate from the desired product due to similar physical properties.
The choice of catalyst and reaction conditions plays a pivotal role in mitigating these side reactions. For instance, the use of milder catalysts and stoichiometric control of reactants can help to minimize the formation of diacylated and polymeric byproducts.
To illustrate the potential for byproduct formation, the following table outlines the key reactants and the possible major and minor products:
| Reactant 1 | Reactant 2 | Desired Product | Potential Major Byproduct(s) | Potential Minor Byproduct(s) |
| 4-Acetyl-2-aminophenol | Propanoic Acid/Anhydride | 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone | N-(2-hydroxy-4-acetylphenyl)propanamide | 2-Amino-4-acetylphenyl propanoate, N-(2-(propanoyloxy)-4-acetylphenyl)propanamide, Polymeric materials |
A summary of research findings on the impact of reaction conditions on byproduct formation in analogous benzoxazole syntheses is presented below:
| Catalyst | Temperature | Key Observations on Byproduct Formation |
| Polyphosphoric Acid (PPA) | High (e.g., >150°C) | Increased likelihood of charring and polymerization. Can promote efficient cyclization but may lead to less clean reaction profiles if not carefully controlled. |
| Eaton's Reagent (P₂O₅ in MsOH) | Moderate to High | Generally provides good yields and cleaner reactions than PPA, but can still lead to side products if reaction times are prolonged. |
| Microwave Irradiation | Varies | Can significantly reduce reaction times, potentially minimizing the formation of thermally induced byproducts. However, precise temperature control is crucial. |
Structure Activity/property Relationships Sar/spr in 1 2 Ethylbenzo D Oxazol 4 Yl Ethanone Derivatives Non Biological Contexts
Influence of Substituent Effects on Synthetic Reactivity and Regioselectivity
The reactivity of the 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone core is fundamentally governed by the electronic and steric properties of its constituent groups: the C2-ethyl group on the oxazole (B20620) ring and the C4-ethanone (acetyl) group on the benzene (B151609) ring.
Electronic Effects:
C2-Ethyl Group: The ethyl group at the C2 position is an electron-donating group (EDG) primarily through an inductive effect (+I). It increases the electron density on the adjacent oxazole ring, particularly at the C2 carbon. This enhancement of electron density can influence the nucleophilicity of the oxazole nitrogen and the susceptibility of the ring to certain electrophilic attacks.
C4-Ethanone Group: The ethanone (B97240) (acetyl) group at the C4 position is a potent electron-withdrawing group (EWG). It exerts a strong negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). The carbonyl group deactivates the fused benzene ring towards electrophilic aromatic substitution by withdrawing electron density. This deactivation is most pronounced at the ortho and para positions relative to the acetyl group (C5 and C7).
The interplay of the C2-EDG and the C4-EWG creates a complex electronic landscape across the molecule. The oxazole moiety is relatively electron-rich compared to the benzene moiety, which is rendered electron-deficient by the acetyl group.
Steric Effects:
The C2-ethyl group introduces moderate steric bulk at the C2 position, which can hinder the approach of reagents to the oxazole nitrogen atom.
The C4-ethanone group imposes significant steric hindrance around the C4 and C5 positions of the benzene ring, potentially directing incoming reagents to the less hindered C6 and C7 positions during substitution reactions.
The electronic and steric factors imposed by the ethyl and ethanone groups have a direct impact on the outcomes of synthetic transformations involving the benzoxazole (B165842) core. Studies on related benzoxazole derivatives have shown that the electronic nature of substituents on the benzene ring significantly influences reaction yields during their synthesis. researchgate.net For instance, electron-donating groups at the C5 position and electron-withdrawing groups at the C6 position have been observed to increase the yield of the final cyclic product in certain synthetic routes. researchgate.net Conversely, other studies have noted that strong electron-withdrawing groups on substituents can sometimes decrease reaction yields by deactivating the reaction intermediates. mdpi.com
In the context of this compound, these effects would manifest in several ways:
Electrophilic Aromatic Substitution: For reactions occurring on the benzene ring, the C4-ethanone group acts as a deactivating, meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be expected to proceed slower than on an unsubstituted benzoxazole and would preferentially occur at the C7 position, which is meta to the acetyl group and less sterically hindered than the C5 position. The C5 position is also deactivated.
Nucleophilic Reactions: The electron-deficient nature of the benzene ring, enhanced by the C4-ethanone group, could make it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present.
| Reaction Type | Predicted Effect of C4-Ethanone (EWG) | Predicted Effect of C2-Ethyl (EDG) | Expected Regioselectivity/Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Deactivating | Minor influence on benzene ring | Substitution favored at C7 |
| Nucleophilic Aromatic Substitution | Activating | Minor influence on benzene ring | Reaction favored if leaving group is present |
| Modification of C2-Ethyl Group | Increases acidity of ethyl protons | Direct reaction site | Functionalization at the α-carbon of the ethyl group |
Correlation of Molecular Structure with Spectroscopic Signatures
The specific arrangement of functional groups and the conjugated system in this compound gives rise to a distinct spectroscopic fingerprint, which can be analyzed using various techniques to confirm its structure and probe its electronic properties.
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information. nih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene ring (H5, H6, and H7). The ethyl group would produce a characteristic triplet for the methyl protons and a quartet for the methylene protons. The acetyl group's methyl protons would appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for every unique carbon atom. The carbonyl carbon of the ethanone group would appear significantly downfield. The spectrum would also feature distinct signals for the carbons of the benzoxazole core and the ethyl group.
| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aromatic Protons | H5, H6, H7 | 7.30 - 8.00 (m) | - |
| Aromatic/Oxazole Carbons | - | 110 - 165 | |
| Carbonyl Carbon (C=O) | - | >195 | |
| C2-Ethyl Group | -CH₂- | ~2.9 (q) | ~25 |
| -CH₃ | ~1.4 (t) | ~12 | |
| C4-Ethanone Group | -C(O)CH₃ | ~2.7 (s) | ~30 |
Vibrational spectroscopy techniques like IR and Raman are ideal for identifying the functional groups within a molecule. nih.gov The analysis of this compound would reveal characteristic vibrational modes. researchgate.netnih.gov
Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
Benzoxazole Ring Vibrations: The C=N stretching vibration of the oxazole ring would appear in the 1610-1650 cm⁻¹ region. The C-O-C stretching modes would be found in the 1200-1300 cm⁻¹ range.
Aromatic C=C and C-H Bending: Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region can give clues about the substitution pattern of the benzene ring.
Alkyl C-H Stretching: The C-H stretching vibrations of the ethyl and acetyl methyl groups would be observed in the 2850-3000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Aryl Ketone | C=O stretch | 1680 - 1700 | Strong |
| Oxazole Ring | C=N stretch | 1610 - 1650 | Medium to Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Variable |
| Oxazole Ring | C-O-C stretch | 1200 - 1300 | Strong |
| Alkyl Groups | C-H stretch | 2850 - 3000 | Medium |
Benzoxazole derivatives are known for their interesting photophysical properties, often absorbing UV light and exhibiting fluorescence. acs.orgscielo.brmdpi.com The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the conjugated aromatic system. rsc.org
The extended conjugation of the benzoxazole core gives rise to strong absorption bands, typically in the UVA range (315-400 nm). scielo.br The presence of the electron-withdrawing acetyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to a simple 2-ethylbenzoxazole, as it further extends the conjugation and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
Many benzoxazole derivatives are also fluorescent, meaning they re-emit absorbed energy as light. frontiersin.org The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the substitution pattern and the solvent environment, a phenomenon known as solvatochromism.
| Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| UV-Vis Absorption (λmax) | ~330 - 380 nm | Solvent polarity, conjugation length |
| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | π-π* transition probability |
| Fluorescence Emission | Expected in the blue-green region | Molecular rigidity, solvent polarity |
| Electronic Transition | Primarily π-π* | Conjugated benzoxazole system |
Structure-Function Relationships in Non-Pharmacological Applications
The benzoxazole scaffold, a key feature of this compound, is integral to a variety of non-pharmacological applications. The specific arrangement of atoms and electrons within this heterocyclic system and the nature of its substituents are directly responsible for its performance in materials science and industrial chemistry. Modifications to the benzoxazole core can systematically tune its functional properties, a principle that underpins its use in optical materials, catalysis, and agrochemicals.
Optical and Fluorescent Properties of Benzoxazole Dyes and Brighteners
Derivatives of benzoxazole are well-regarded for their significant fluorescent properties, which makes them valuable as dyes and optical brighteners. daneshyari.com These compounds typically absorb light in the ultraviolet (UV) spectrum (around 330–380 nm) and emit it in the blue region of the visible spectrum (around 400–450 nm). daneshyari.com This characteristic is due to the extensive system of conjugated double bonds within the molecular structure, which facilitates electron excitation and subsequent fluorescent emission. daneshyari.com The efficiency and specific wavelengths of absorption and emission can be fine-tuned by altering the substituents on the benzoxazole ring system.
The 2-phenylbenzoxazole fragment is a common substructure in materials developed for their optical properties, including fluorescent dyes and electro-optical materials. mdpi.com These derivatives are noted for their stability and high fluorescence efficiency in both solution and solid states. mdpi.com For instance, the photoluminescent characteristics of 2-phenylbenzoxazole fluorosulfate derivatives show that substitution patterns greatly influence their optical behavior. While some derivatives exhibit emission primarily in the UV region, others display intense fluorescence in the visible spectrum, with emission maxima dependent on the substituent's position. mdpi.com
Research into fluorophores containing a 2,1,3-benzoxadiazole unit, a related heterocyclic structure, demonstrates that these molecules can exhibit strong, solvent-dependent fluorescence in the bluish-green region. frontiersin.orgresearchgate.net This solvatochromism—the change in color depending on the polarity of the solvent—is attributed to an intramolecular charge transfer (ICT) state, indicating a significant shift in the molecule's dipole moment upon excitation. frontiersin.orgresearchgate.net The structural design of these compounds, often following a Donor-π-Acceptor-π-Donor (D-π-A-π-D) pattern, is crucial for achieving these properties. frontiersin.orgresearchgate.net The benzoxazole moiety can act as a key component in this conjugated system.
The table below summarizes the optical properties of representative benzoxazole derivatives, illustrating the relationship between their structure and fluorescent behavior.
| Compound Structure | Derivative Type | Absorption Max (λmax) | Emission Max (λem) | Key Structural Feature |
| 2-Phenylbenzoxazole | Core Fluorophore | ~330-380 nm | ~400-450 nm | Extended π-conjugation from the phenyl group. |
| BOSo (ortho-substituted) | 2-Phenylbenzoxazole Fluorosulfate | UV Region | 494 nm (Visible) | Ortho-positioning of the fluorosulfate group. mdpi.com |
| BOSp (para-substituted) | 2-Phenylbenzoxazole Fluorosulfate | UV Region | 375 nm (UV) | Para-positioning of the fluorosulfate group. mdpi.com |
| D-π-A-π-D Benzoxadiazole | Fluorophore | ~419 nm | Bluish-Green Region | Intramolecular charge transfer (ICT) characteristics. frontiersin.orgresearchgate.net |
This table is generated based on data for related benzoxazole structures to illustrate general principles.
Performance as Ligands in Catalytic Systems
The benzoxazole structure is also utilized in the design of ligands for transition metal-catalyzed reactions. Ligands are crucial components of catalytic systems as they coordinate to a central metal atom and modify its reactivity, selectivity, and stability. The nitrogen and oxygen atoms within the benzoxazole ring can act as donor atoms, binding to metal centers and influencing the electronic and steric environment of the catalyst.
Benzotriazole, a related nitrogen-containing heterocycle, has been effectively used as a ligand in various metal-catalyzed coupling reactions, including Suzuki, Heck, and Sonogashira reactions. researchgate.net These ligands are valued for being inexpensive, thermally stable, and phosphine-free. researchgate.net The principles governing the function of benzotriazole ligands can be extended to benzoxazole derivatives. The ability of the heterocyclic ring to stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, is paramount.
For instance, a new ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, and its transition metal complexes have been synthesized and studied. nih.gov The crystal structures of these complexes show that the ligand achieves good coplanarity after coordinating with metal ions like Cu, Co, Ni, and Zn. nih.gov This structural feature is important for stabilizing the resulting metal complex and influencing its subsequent reactivity. The design of bidentate or multidentate ligands incorporating the benzoxazole scaffold can lead to highly stable and efficient catalysts for a range of organic transformations.
The performance of benzoxazole-based ligands in catalysis is summarized in the table below, highlighting their role and the types of reactions they facilitate.
| Ligand Type | Metal Center | Reaction Type | Function of Benzoxazole Moiety |
| Benzoxazole-based Bidentate Ligand | Cu, Co, Ni, Zn | General Coordination | Provides stable coordination through N and O donor atoms, enhancing complex stability. nih.gov |
| N-Acylbenzotriazole | Copper (Cu) | Intramolecular C-O Cross-Coupling | Acts as a stable, inexpensive ligand to facilitate the formation of other benzoxazoles. researchgate.net |
| Benzotriazole | Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Serves as an efficient, phosphine-free ligand for C-C bond formation. researchgate.net |
This table includes data from related benzotriazole and benzoxazole systems to demonstrate catalytic applications.
Activity in Agrochemical Applications (e.g., as Herbicides or Insecticides, without discussing specific biological modes of action)
Benzoxazole and its derivatives are recognized as important scaffolds in the discovery of new agrochemicals, demonstrating a broad spectrum of activity. nih.govnih.gov These compounds have been developed for use as herbicides and insecticides. nih.govnih.gov The structure-activity relationship (SAR) studies in this field focus on how modifications to the benzoxazole ring and its substituents affect the compound's phytotoxicity or insecticidal efficacy.
In the context of herbicidal activity, the benzoxazole structure itself is considered a key element. researcher.life Studies on 2-nitromethylbenzoxazoles have shown that these compounds exhibit significant phytotoxic activity against various plant species. researcher.life The introduction of different substituents onto the benzene ring portion of the benzoxazole can modulate this activity. For example, the presence of a chlorine atom at the 5-position, as in 5-chloro-2-(nitromethyl)benzo[d]oxazole, was found to result in higher phytotoxicity than a commercial herbicide in tests against several plant species. researcher.life This suggests that electron-withdrawing groups on the benzoxazole ring can enhance herbicidal effects.
The following table outlines the structure-activity relationships of benzoxazole derivatives in agrochemical applications.
| Derivative Class | Application | Key Structural Feature | Observed Effect on Activity |
| 2-Nitromethylbenzoxazoles | Herbicide | Nitromethyl group at position 2 | Confers phytotoxic properties. researcher.life |
| 5-Chloro-2-(nitromethyl)benzo[d]oxazole | Herbicide | Chlorine atom at position 5 | Higher inhibition of seed germination compared to unsubstituted analogs. researcher.life |
| Benzoxazole Derivatives | Insecticide | Strong electron-withdrawing groups (e.g., -CF3) | Plays an important role in enhancing insecticidal potency. researchgate.net |
This table is based on research findings for the broader class of benzoxazole agrochemicals.
Molecular Modeling and Geometry Optimization
Molecular modeling techniques are instrumental in determining the three-dimensional structure and conformational preferences of a molecule. For this compound, the focus lies on the spatial arrangement of its key functional groups.
The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the ethanone and ethyl groups to the benzoxazole core. The orientation of the acetyl group of the ethanone side chain relative to the benzoxazole ring is of particular interest. Due to potential steric interactions with the perihydrogen atom, it is likely that the acetyl group is not perfectly coplanar with the aromatic ring. The actual dihedral angle would be a balance between electronic conjugation, which favors planarity, and steric hindrance, which opposes it.
In the absence of experimental crystal structure data for this compound, computational methods can predict the likely modes of intermolecular interactions that would govern its solid-state packing. The molecule possesses several features that can participate in non-covalent interactions:
π-π Stacking: The planar benzoxazole ring system can engage in π-π stacking interactions with neighboring molecules.
Dipole-Dipole Interactions: The presence of the polar carbonyl group in the ethanone substituent introduces a significant dipole moment, leading to dipole-dipole interactions.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the various C-H bonds and the oxygen and nitrogen atoms of the benzoxazole ring and the carbonyl oxygen can also contribute to the stability of the crystal lattice.
Molecular docking studies on similar benzoxazole derivatives have highlighted the importance of such interactions in determining their binding affinity to biological targets. nih.govbiotech-asia.org
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, an analysis of its frontier molecular orbitals and charge distribution provides key insights.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system. The LUMO, on the other hand, is likely to be distributed over the benzoxazole ring and the electron-withdrawing ethanone group. DFT calculations can provide precise energies and visualizations of these orbitals. nih.govresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These are representative values based on DFT calculations for similar aromatic ketones and benzoxazole derivatives and are intended for illustrative purposes.
The distribution of electron density within this compound is influenced by the electronic nature of its substituents. The ethyl group is a weak electron-donating group, while the acetyl group is a moderate electron-withdrawing group. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. For this molecule, the region around the carbonyl oxygen atom is expected to have a high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring will have a positive potential.
Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the reactivity of the molecule. nih.gov
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 2.0 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 |
| Chemical Softness (S) | 1 / (2η) | 0.22 |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.01 |
Note: These values are derived from the predicted HOMO and LUMO energies in Table 1.
Computational Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation of new compounds. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.
DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the different functional groups. nih.gov For instance, the characteristic C=O stretching frequency of the ethanone group can be computationally determined. Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental data for structural verification. nih.gov
Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org This would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems like benzoxazoles.
Potential Applications in Advanced Materials and Chemical Sciences Beyond Medicinal Chemistry
Role as Chiral Auxiliaries in Asymmetric Synthesis
In the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule, chiral auxiliaries play a pivotal role. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org While specific studies detailing the use of 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone as a chiral auxiliary are not prominent, the inherent structural features of benzoxazole (B165842) derivatives suggest their potential in this capacity. The development of chiral 2-imidazolidinones and oxazolidinones as effective chiral auxiliaries highlights the utility of five-membered heterocyclic systems in controlling stereoselectivity in reactions like alkylations and aldol additions. wikipedia.orgresearchgate.net The rigid benzoxazole framework could provide a well-defined steric environment to bias the approach of reagents, leading to high diastereoselectivity.
Development as Chiral Receptors for Racemic Mixture Resolution
The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.org This is often achieved by using a chiral resolving agent to form diastereomeric pairs that can be separated by techniques like crystallization or chromatography. wikipedia.orgnih.gov Benzoxazole derivatives have been investigated as receptors for various biological targets, including serotonin and melatonin receptors, demonstrating their capacity for specific molecular recognition. nih.govnih.gov This recognition ability could be harnessed to develop chiral receptors based on the this compound scaffold. By introducing chiral functionalities, these molecules could be designed to selectively bind to one enantiomer in a racemic mixture, facilitating its separation.
Integration into Fluorescent Whitening Agents and Dyes
Benzoxazole derivatives are widely recognized for their excellent photoluminescent properties and are used extensively in industrial applications as fluorescent whitening agents (FWAs), also known as optical brighteners. researchgate.netnih.govspecialchem.com These compounds function by absorbing light in the invisible ultraviolet spectrum and re-emitting it as visible blue light, which masks the natural yellowing of materials and creates a perception of enhanced whiteness. specialchem.com The extended π-conjugated system of the benzoxazole ring is responsible for this fluorescence. periodikos.com.brperiodikos.com.br Many commercial FWAs, such as Tinopal® OB, belong to the benzoxazole class. specialchem.com The structural characteristics of this compound make it a candidate for development into novel dyes or FWAs. Its absorption and emission properties could be fine-tuned by modifying the substituents on the benzoxazole core.
Future Research Directions and Perspectives
Development of Novel Regioselective Synthetic Routes for 1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone
The synthesis of polysubstituted benzoxazoles often presents challenges in controlling the position of functional groups on the benzene (B151609) ring, a concept known as regioselectivity. The targeted synthesis of this compound requires precise control to introduce the acetyl group at the C4 position. While traditional methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are well-established, they may lack the required regioselectivity for this specific substitution pattern.
Future research should focus on developing novel synthetic pathways that offer high regioselectivity for C4-functionalized benzoxazoles. One promising avenue is the exploration of transition-metal-catalyzed C-H functionalization. Recent studies have demonstrated the use of palladium catalysts for the direct alkenylation of the C4-position of 2-amidophenols, which could be adapted for acylation. The development of directing groups that temporarily bind to the catalyst and guide it to the desired C-H bond at the C4 position is a key challenge. A proposed synthetic route could involve the reaction of a suitably protected 2-amidophenol with an acylating agent in the presence of a palladium catalyst.
Another area for investigation is the use of ortho-functionalized starting materials that predispose the molecule to cyclize in a way that favors C4-substitution. For example, the Vilsmeier reagent has been used in the regioselective synthesis of 2- and 4-formylpyrido[2,1-b]benzoxazoles, suggesting its potential for adaptation to the synthesis of 4-acyl benzoxazoles nih.gov. The mechanism for such a reaction would likely involve a series of steps including chlorination, dimerization, and intramolecular cyclization to build the desired scaffold nih.gov.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Directed C-H Acylation | High atom economy, direct functionalization | Development of effective directing groups for C4 |
| Vilsmeier-Haack Type Reactions | Established potential for C4 functionalization | Adaptation to the specific benzoxazole core |
| Cyclization of Pre-functionalized Precursors | Potentially high control over regiochemistry | Multi-step synthesis of complex starting materials |
Exploration of Diverse Catalytic Systems for Enhanced Efficiency and Sustainability
Modern synthetic chemistry places a strong emphasis on the development of efficient and sustainable catalytic systems. For the synthesis of this compound, future research should move beyond traditional stoichiometric reagents and explore a diverse range of catalysts that offer higher yields, milder reaction conditions, and easier purification.
Homogeneous Catalysis: Copper-catalyzed methods have shown great promise for the formation of the benzoxazole ring. Systems using copper(I) iodide (CuI) with ligands like 1,10-phenanthroline can effectively catalyze the cyclization of ortho-haloanilides organic-chemistry.org. The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway organic-chemistry.org. Iron catalysts are also emerging as a cost-effective and environmentally friendly alternative for the synthesis of 2-substituted benzoxazoles from o-hydroxynitrobenzenes and alcohols organic-chemistry.org.
Heterogeneous Catalysis: To enhance sustainability, the development of recyclable heterogeneous catalysts is a key research direction. Nanoparticles, such as copper(II) oxide or copper ferrite (B1171679), offer high catalytic activity and can be easily recovered using an external magnet organic-chemistry.org. The use of solid supports, like MCM-41, provides a reusable catalyst for the synthesis of benzoxazoles from acyl chlorides and 2-aminophenols under solvent-free conditions tandfonline.com. Another innovative approach is the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel) which has demonstrated high efficiency in the solvent-free synthesis of benzoxazoles acs.orgnih.gov. These heterogeneous systems simplify product purification and minimize chemical waste.
| Catalyst Type | Example | Advantages |
| Homogeneous (Copper) | CuI / 1,10-phenanthroline | High efficiency in ring formation |
| Homogeneous (Iron) | Iron complexes | Low cost, environmentally benign |
| Heterogeneous (Nanoparticles) | Copper ferrite (CuFe2O4) | Recyclable, high activity |
| Heterogeneous (Supported) | MCM-41 | Reusable, solvent-free conditions |
| Heterogeneous (Ionic Liquid) | BAIL gel | High yields, recyclable, solvent-free |
Deeper Mechanistic Understanding of Complex Benzoxazole Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, several mechanistic questions remain to be explored.
The cyclization of 2-aminophenols with precursors is a key step in benzoxazole formation. In reactions involving aldehydes, a proposed mechanism suggests that a solid acid catalyst activates the aldehyde, which then undergoes nucleophilic attack by the amino group of the 2-aminophenol (B121084) to form an imine intermediate. This intermediate then cyclizes and is subsequently oxidized to the final benzoxazole product nih.gov. Investigating the kinetics and intermediates of this process for the specific substrates required for this compound would provide valuable insights for process optimization.
Furthermore, in transition metal-catalyzed C-H functionalization reactions, the precise role of the catalyst and any directing groups in achieving regioselectivity at the C4 position needs to be elucidated. Spectroscopic studies and computational modeling could be employed to identify key catalytic intermediates and transition states, thereby providing a clearer picture of the reaction pathway.
Advanced Computational Studies for Predictive Design and Property Optimization
Computational chemistry offers powerful tools for the predictive design and optimization of molecular properties. For this compound, advanced computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) is a versatile method for investigating the electronic properties of benzoxazole derivatives mdpi.comdergipark.org.trresearchgate.net. DFT calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and electronic transitions dergipark.org.trresearchgate.net. The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack dergipark.org.tr.
These computational methods can be particularly useful in predicting the optical properties of this compound, which is relevant for its potential use in materials science. Time-dependent DFT (TD-DFT) can be employed to simulate the molecule's absorption and emission spectra, providing insights into its potential as a fluorescent material researchgate.net. Such studies can also investigate how the solvent environment affects the optical properties mdpi.comscilit.com. By systematically modifying the substituents on the benzoxazole core in silico, it is possible to screen for derivatives with optimized properties for specific applications, such as in organic light-emitting diodes (OLEDs) mdpi.comscilit.commdpi.com.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity | Guiding synthetic strategies |
| Molecular Electrostatic Potential (MEP) | Electrophilic/nucleophilic sites | Predicting reaction outcomes |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Design of fluorescent materials |
Investigation of Novel Non-Pharmacological Applications in Materials Science and Industrial Chemistry
While much of the research on benzoxazoles has focused on their pharmacological activities, their unique chemical and photophysical properties make them attractive candidates for applications in materials science and industrial chemistry researchgate.net. Benzoxazole derivatives are known to be fluorescent and have been investigated as optical brighteners in detergents wikipedia.org. The specific substitution pattern of this compound may impart interesting photophysical properties that could be harnessed for new applications.
Future research should explore the potential of this compound as a building block for functional materials. For example, it could be incorporated into polymers to create materials with enhanced thermal stability or specific optical properties. Its potential as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe for chemical sensing should also be investigated. The acetyl group at the C4 position provides a reactive handle for further chemical modification, allowing for the covalent attachment of the molecule to other materials or surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
